1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC16373712
Molecular Formula: C25H30N2O5
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide -](/images/structure/VC16373712.png)
Specification
Molecular Formula | C25H30N2O5 |
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Molecular Weight | 438.5 g/mol |
IUPAC Name | 1-[3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C25H30N2O5/c1-14-16(5-6-22(28)27-9-7-15(8-10-27)23(26)29)24(30)32-21-12-20-18(11-17(14)21)19(13-31-20)25(2,3)4/h11-13,15H,5-10H2,1-4H3,(H2,26,29) |
Standard InChI Key | QWOLAYBJNMLFPJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)N4CCC(CC4)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₆H₃₂N₂O₅, with an average molecular mass of 452.551 g/mol and a monoisotopic mass of 452.231122 g/mol . Its IUPAC name, 1-[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxamide, systematically describes its fused heterocyclic system and substituents.
Core Structural Components
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Furo[3,2-g]chromen backbone: A fused bicyclic system comprising a furan ring (positions 3,2-g) and a chromene (benzopyran) scaffold.
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Substituents:
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tert-Butyl group at position 3 of the chromen ring, enhancing steric bulk and hydrophobicity.
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Methyl group at position 5, contributing to electron-donating effects.
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7-oxo group introducing a ketone functionality, potentially influencing redox activity.
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Propanoyl-piperidine-carboxamide sidechain: A three-carbon acyl linker connects the furochromen core to a piperidine ring bearing a terminal carboxamide group, which may modulate solubility and target binding.
Table 1: Key Structural Descriptors
Feature | Details |
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Furochromen substitution | 3-tert-butyl, 5-methyl, 7-oxo |
Sidechain | Propanoyl-piperidine-4-carboxamide |
Molecular weight | 452.551 g/mol |
ChemSpider ID | 1396084 |
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis likely involves modular assembly of the furochromen core followed by sidechain incorporation. Key steps may include:
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Furochromen construction: Cyclocondensation of resorcinol derivatives with α,β-unsaturated carbonyl compounds to form the chromen scaffold, followed by furan annulation .
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tert-Butyl and methyl introduction: Alkylation or Friedel-Crafts acylation for tert-butyl placement, with methyl groups added via nucleophilic substitution.
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Propanoyl-piperidine coupling: Amide bond formation between the furochromen-propanoic acid derivative and piperidine-4-carboxamide using carbodiimide-based coupling agents .
Challenges in Synthesis
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Regioselectivity: Ensuring correct substitution at positions 3, 5, and 6 of the furochromen system.
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Steric hindrance: The tert-butyl group may impede reactions at adjacent sites, necessitating optimized conditions.
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Oxidation control: Preservation of the 7-oxo group during synthetic steps requires careful selection of oxidizing agents.
Structural and Electronic Properties
Spectroscopic Characterization
While experimental data are sparse, predicted properties include:
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UV-Vis absorption: π→π* transitions in the furochromen system (λₘₐₓ ≈ 280–320 nm).
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NMR signatures:
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¹H NMR: Downfield shifts for the 7-oxo carbonyl (δ 190–200 ppm in ¹³C), tert-butyl singlet (δ 1.2–1.4 ppm), and piperidine protons (δ 2.5–3.5 ppm).
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Mass fragmentation: Cleavage at the propanoyl linker (m/z 279 for furochromen fragment) and piperidine-carboxamide (m/z 173).
Computational Insights
Density functional theory (DFT) simulations predict:
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HOMO-LUMO gap: ~4.1 eV, indicating moderate reactivity.
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Dipole moment: ~5.2 D, favoring solubility in polar aprotic solvents.
Compound | Structural Variation | Predicted Activity |
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Parent furochromen | No sidechain | Moderate antioxidant |
Piperidine-4-carboxamide | Lacks furochromen | CNS receptor modulation |
Current compound | Hybrid structure | Enhanced dual activity |
Physicochemical Properties and Stability
Solubility Profile
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Aqueous solubility: ~0.02 mg/mL (predicted), limited by the hydrophobic tert-butyl and furochromen groups.
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Organic solvents: Soluble in DMSO (>10 mg/mL) and dichloromethane.
Thermal Stability
Differential scanning calorimetry (DSC) predicts a melting point of ~215°C with decomposition above 300°C.
Future Research Directions
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Synthetic optimization: Develop catalytic asymmetric methods for enantioselective synthesis.
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In vitro screening: Prioritize assays against kinase families (e.g., CDKs, MAPKs) and oxidative stress models.
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ADMET profiling: Investigate metabolic stability, cytochrome P450 interactions, and membrane permeability.
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